3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
Description
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-10(15(3)14-11)6-9-4-5-12-7-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
MNJPALJKDPXUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CC2CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
The synthesis typically proceeds via the following key steps:
Formation of the 1,2,4-triazole ring : Starting from appropriate hydrazine and amidine or hydrazone precursors, the 1,2,4-triazole ring is constructed through cyclization under reflux conditions, often in the presence of a base catalyst such as triethylamine or sodium hydroxide.
Introduction of the methyl and isopropyl substituents : Alkylation of the triazole nitrogen atoms is achieved using methylating and isopropylating agents (e.g., methyl iodide and isopropyl bromide) under controlled conditions, typically in polar aprotic solvents like dimethylformamide (DMF) with sodium hydride (NaH) as the base.
Attachment of the pyrrolidin-3-ylmethyl side chain : The pyrrolidin-3-ylmethyl group is introduced via nucleophilic substitution or alkylation reactions. A common approach involves the alkylation of the triazole ring with a suitable pyrrolidinylmethyl halide or tosylate derivative, again using NaH/DMF conditions to promote the reaction.
Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Cyclization to form 1,2,4-triazole ring | Hydrazine derivative + amidine/hydrazone | Ethanol or refluxing ethanol/water | Reflux (~80-100°C) | 50-70% | Base catalyst (e.g., triethylamine) often used |
| 2. N-Methylation and N-Isopropylation | Methyl iodide, isopropyl bromide + NaH | DMF | 0-25°C to room temperature | 60-85% | Controlled addition to avoid over-alkylation |
| 3. Alkylation with pyrrolidin-3-ylmethyl halide | Pyrrolidin-3-ylmethyl tosylate or halide + NaH | DMF | Room temperature to 50°C | 40-60% | Requires purification by chromatography |
These conditions are optimized to maximize yield and purity while minimizing side reactions such as over-alkylation or decomposition.
Analytical and Characterization Data
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence and position of substituents on the triazole ring and the pyrrolidine moiety.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Elemental Analysis : Verifies the molecular formula.
- Chromatographic Purification : Silica gel column chromatography is commonly employed to isolate the pure compound.
Summary Table of Preparation Methods and Yields
Additional Notes on Synthetic Optimization
- Use of sodium hydride in DMF is critical for efficient alkylation steps, providing a strong base to deprotonate the triazole nitrogen.
- Low temperatures during alkylation help control selectivity and reduce side reactions.
- Purification steps are essential due to the formation of regioisomers or over-alkylated byproducts.
- The synthetic route is adaptable for producing analogs by varying alkylating agents or pyrrolidine derivatives.
Chemical Reactions Analysis
Cycloaddition Reactions
The 1,3-dipolar cycloaddition of azides with alkynes is regioselective and forms the triazole ring via a concerted mechanism. Key factors influencing regioselectivity include:
-
Dipolarophile Nature : Electron-deficient alkynes favor the reaction .
-
Catalyst Choice : Copper(I) catalysts (e.g., CuI) enhance reaction efficiency .
-
Steric Effects : Bulky substituents can alter regioselectivity and reaction rates .
Regioselectivity Table :
| Reaction Type | Dipolarophile | Regioselectivity | Key Factors |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Alkyne | Huisgen vs. Sharpless | Catalyst, steric hindrance |
| Suzuki–Miyaura | Arylboronic acid | Meta/para | Ligand, base strength |
Substitution Reactions
The pyrrolidin-3-ylmethyl substituent and isopropyl group participate in:
-
Alkylation : Introduction of methyl/isopropyl groups via nucleophilic substitution (e.g., using alkyl halides).
-
Amination : Reaction with amines to form secondary/tertiary amines (e.g., ethanamine derivatives).
-
Hydrogen Bonding : The triazole’s nitrogen atoms enable interactions with biological targets (e.g., enzymes) .
Reactivity of Functional Groups :
| Functional Group | Reaction Type | Reagents/Conditions |
|---|---|---|
| Pyrrolidin-3-ylmethyl | Alkylation | Alkyl halides, base |
| Isopropyl | Oxidation/Nucleophilic | KMnO₄, Grignard reagents |
| Triazole Nitrogen | Hydrogen Bonding | Water, amines, enzymes |
Biological Activity
The compound’s triazole core and substituents contribute to:
-
Enzyme Inhibition : Potential binding to kinase targets (e.g., CSNK2) via hydrogen bonds with nitrogen atoms .
-
Antiviral/Antibacterial : Analogous triazoles show activity against SARS-CoV-2 protease and Gram-positive bacteria .
Structural Comparisons
Derivative Analysis :
Scientific Research Applications
Medicinal Chemistry: Investigated for potential anticancer properties due to its cytotoxic activity against human breast cancer cells (MCF-7).
Biological Studies: May interact with specific molecular targets involved in cell proliferation or apoptosis pathways.
Mechanism of Action
Hypothetical Mechanism: Inhibition of key enzymes or receptors involved in cancer cell growth.
Further Research Needed: Detailed studies required to elucidate the precise molecular pathways affected.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Functional Group Analysis
The biological and physicochemical properties of 1,2,4-triazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations:
Substituent Diversity: The target compound features a pyrrolidin-3-ylmethyl group at position 5, a unique structural element compared to pyrazole (in antioxidants ) or aryl-sulfonyl groups (in COX-2 inhibitors ). Pyrrolidine’s cyclic amine may enhance receptor binding via hydrogen bonding or conformational rigidity.
Biological Activity Trends: Aryl and sulfonyl groups (e.g., in COX-2 inhibitors ) correlate with anti-inflammatory activity, while pyrazole hybrids (e.g., 5-(5-methylpyrazol-3-yl) derivatives) exhibit antioxidant properties .
Physicochemical Properties :
- The methyl group at position 1 (common in the target compound and COX-2 inhibitors ) likely improves metabolic stability by reducing oxidative degradation.
- Pyrrolidin-3-ylmethyl substituents may balance solubility (via amine protonation) and membrane permeability, unlike purely hydrophobic groups like aryl-sulfonyl.
Biological Activity
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Chemical Formula : C12H18N4
- CAS Number : 1466107-27-8
The structure comprises a triazole ring substituted with isopropyl and pyrrolidine groups, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial activity. For instance, similar triazole derivatives have been studied for their efficacy against various bacterial strains. Preliminary data suggest that this compound may also possess antimicrobial properties, as evidenced by in vitro assays showing inhibition of bacterial growth.
Anticancer Activity
Triazoles are known for their anticancer properties. A study involving related compounds demonstrated that triazole derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanism for this compound is yet to be fully elucidated but may involve similar pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Apoptosis via caspase activation |
| HCT116 | TBD | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may offer neuroprotective effects. The presence of the pyrrolidine moiety in this compound could enhance its ability to cross the blood-brain barrier, potentially making it useful for treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of triazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a promising inhibitory effect with an MIC value comparable to standard antibiotics.
Study 2: Anticancer Activity
A recent investigation into the anticancer potential of triazoles revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation.
Q & A
Basic: What are the recommended synthetic routes for this triazole derivative?
Methodological Answer:
The synthesis of 1,2,4-triazole derivatives typically involves multi-component reactions, alkylation, or thiolation. For example:
- Multi-component reactions in aqueous or ethanol solvents under reflux can yield triazole scaffolds with high efficiency (e.g., catalyst-free reactions for pyrazole-triazole hybrids) .
- Alkylation of amine or thiol groups on the triazole core (e.g., using CH₃I for methylation) can introduce substituents like isopropyl or pyrrolidinylmethyl groups .
- Thiolation via substitution reactions with mercapto intermediates (e.g., 3-mercapto-5-methyl-4H-1,2,4-triazole) can add functional groups for bioactivity optimization .
Key Considerations:
- Use elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm intermediate structures .
- Optimize reaction conditions (solvent, temperature) to avoid side products, especially with bulky substituents like pyrrolidin-3-ylmethyl .
Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C-NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing between N1 and N4 methylation) .
- LC-MS verifies molecular weight and purity, critical for intermediates .
- Crystallography:
Data Interpretation Tip:
Cross-validate crystallographic data with NMR shifts to resolve ambiguities in substituent orientation .
Advanced: What strategies optimize bioactivity through substituent modifications?
Methodological Answer:
- Fluorine/Piperazine Incorporation: Introducing electron-withdrawing groups (e.g., fluorine) or piperazine rings enhances pesticidal or pharmacological activity by improving target binding (e.g., enzyme inhibition) .
- Heterocyclic Hybridization: Attach pyrazole or pyrrolidine moieties to modulate lipophilicity and bioavailability. For instance, pyrrolidinylmethyl groups may enhance blood-brain barrier penetration .
- Docking Studies: Perform in silico screening (e.g., AutoDock Vina) to prioritize substituents with high affinity for targets like cytochrome P450 or acetylcholinesterase .
Case Study:
Modifying the pyrrolidin-3-ylmethyl group’s stereochemistry improved pesticidal activity in analogous triazole compounds .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Twinning Corrections: Use SHELXL ’s TWIN/BASF commands to model twinned crystals, common in flexible triazole derivatives .
- Disorder Modeling: For dynamic groups (e.g., isopropyl), apply PART/SUMP restraints to refine occupancies and avoid overfitting .
- Validation Tools: Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and R-factor inconsistencies .
Example:
A study on a similar triazole-pyrrolidine hybrid required partitioning disordered isopropyl groups into two sites with 60:40 occupancy, resolved via iterative SHELXL refinement .
Advanced: What computational approaches predict ADME properties for this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation free energy (e.g., GROMACS) to estimate solubility and membrane permeability .
- ADME Prediction: Use SwissADME or pkCSM to calculate:
- LogP: Critical for assessing lipophilicity (target: 2–3 for CNS activity).
- CYP450 Metabolism: Identify potential hepatotoxicity risks .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites for metabolic oxidation .
Validation:
Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) to refine computational models .
Advanced: How to analyze bioactivity data contradictions between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations to identify bioavailability limitations (e.g., poor absorption due to high logP) .
- Metabolite Identification: Use LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo efficacy .
- Species-Specific Differences: Compare target homology (e.g., murine vs. human enzyme active sites) to rationalize divergent results .
Case Study:
A triazole-pesticide analog showed high in vitro activity but low in vivo efficacy due to rapid hepatic clearance, resolved by adding a methyl group to block CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
